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Compound of Interest

Compound Name: Solvent Orange 107

Cat. No.: B1169839

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Solvent
Orange 107 (CAS No. 185766-20-5), a polymethine dye. The information presented is a
compilation of publicly available data and established chemical principles, intended for a
professional audience with a background in organic chemistry.

Introduction

Solvent Orange 107 is a reddish-orange dye belonging to the polymethine class of colorants.
[1] It is characterized by its high heat resistance and lightfastness, making it suitable for a
variety of applications, including the coloring of plastics, printing inks, and other organic
solvent-based systems. This guide outlines a plausible synthetic route and purification
methodologies based on patent literature and general chemical knowledge.

Synthesis of Solvent Orange 107

The synthesis of Solvent Orange 107 can be conceptualized as a two-step process,
commencing with the preparation of a key intermediate followed by a condensation reaction to
yield the final dye molecule. This synthetic strategy is based on the methodology described in
Chinese patent CN106833007B.[2]
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Step 1: Synthesis of the Indolinium Salt Intermediate

The first step involves the quaternization of 3,3-dimethyl-2-methyleneindoline, also known as
Fischer's base, to form a reactive indolinium salt.

Reaction Scheme:

Experimental Protocol:

To a reaction vessel, add 3,3-dimethyl-2-methyleneindoline.

o Under agitation, slowly add dimethyl sulfate. A mass ratio of approximately 1-1.5: 1 (3,3-
dimethyl-2-methyleneindoline : dimethyl sulfate) is suggested in the patent literature.[2] For a
more precise laboratory scale, equimolar amounts should be used.

e The reaction is carried out at a temperature of 25-35°C for 4-6 hours.[2]

 After the reaction is complete, an aqueous solution of a base (e.g., sodium hydroxide) is
added to neutralize the reaction mixture, with a mass ratio of lye to dimethyl sulfate of about
2-3:1.[2]

e The mixture is stirred, and the layers are allowed to separate. The organic layer containing
the intermediate is collected.

The organic layer is then dehydrated to yield the crude intermediate.

Step 2: Synthesis of Solvent Orange 107

The second step is a condensation reaction between the prepared indolinium salt intermediate,
1-phenyl-3-methyl-5-pyrazolone, and trimethyl orthoformate, which acts as a source for the
methine bridge.

Reaction Scheme:
Experimental Protocol:

 In a separate reaction vessel, the intermediate from Step 1 is dissolved in xylene.
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e 1-phenyl-3-methyl-5-pyrazolone and trimethyl orthoformate are added to the mixture under
agitation. The suggested mass ratio of the intermediate, xylene, 1-phenyl-3-methyl-5-
pyrazolone, and trimethyl orthoformate is approximately 1.2-1.8 : 1.5-2:1.2-1.8 : 1.[2] For
laboratory purposes, using slight excess of the pyrazolone and orthoformate relative to the
intermediate is a reasonable starting point.

e The reaction mixture is heated to 80-85°C and maintained for 10-12 hours.[2]
o Upon completion of the reaction, the mixture is cooled to 30-50°C.[2]
o The precipitated crude Solvent Orange 107 is collected by vacuum filtration.

Purification of Solvent Orange 107

Purification of the crude product is essential to remove unreacted starting materials,
byproducts, and other impurities. A multi-step purification process involving washing and
recrystallization is typically employed. For higher purity, column chromatography can also be
utilized.

Experimental Protocol:

e Washing: The filtered crude product is first washed with methanol to remove organic
impurities.[2] Subsequently, it is washed with hot water until the filtrate is neutral to remove
any remaining salts and water-soluble impurities.[2]

e Drying: The washed product is dried in an oven.

o Recrystallization (General Procedure): A suitable solvent system for recrystallization should
be determined experimentally. Common solvent mixtures for polymethine dyes include
dichloromethane/hexane, methanol/water, or ethyl acetate/heptane. The general procedure
is as follows:

o Dissolve the crude dye in a minimum amount of a suitable hot solvent.

o Allow the solution to cool slowly to room temperature, and then in an ice bath to induce
crystallization.

o Collect the purified crystals by filtration.
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o Wash the crystals with a small amount of cold solvent.

o Dry the crystals under vacuum.

e Column Chromatography (Optional, for high purity): For further purification, column
chromatography can be performed.

o Stationary Phase: Silica gel or alumina are common choices.

o Mobile Phase (Eluent): A solvent system of appropriate polarity should be selected. This is
often determined by preliminary analysis using thin-layer chromatography (TLC). A
gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent
(e.g., ethyl acetate or dichloromethane) is often effective.

o The crude dye is dissolved in a minimum amount of the eluent and loaded onto the
column.

o The column is eluted with the chosen solvent system, and fractions are collected.

o Fractions containing the pure product (as determined by TLC) are combined, and the
solvent is removed by rotary evaporation.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of Solvent Orange 107

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1169839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Step 1: Intermediate

Parameter . Step 2: Dye Synthesis
Synthesis
3,3-dimethyl-2- Indolinium salt intermediate, 1-
Key Reactants methyleneindoline, Dimethyl phenyl-3-methyl-5-pyrazolone,
sulfate Trimethyl orthoformate
Solvent None specified (neat reaction) Xylene
Temperature 25-35°C 80-85°C
Reaction Time 4-6 hours 10-12 hours
Basification, Liquid-liquid ) o
Work-up Cooling, Vacuum filtration

extraction, Dehydration

Table 2: Physical and Chemical Properties of Solvent Orange 107

Property Value
Appearance Reddish-orange powder
Molecular Formula C25H25N303
Molecular Weight 415.48 g/mol
Heat Resistance in PS 300°C
Lightfastness 6-7
Acid Resistance 5
Alkali Resistance 5
Visualizations
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Step 1: Intermediate Synthesis
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Step 2: Dye Synthesis

Condensation
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Crude Solvent Orange 107

| 1-phenyl-3-methyl-5-pyrazolone
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Caption: Synthesis pathway of Solvent Orange 107.
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Caption: Purification workflow for Solvent Orange 107.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Purification of Solvent Orange 107]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1169839#synthesis-and-purification-of-solvent-
orange-107]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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